molecular formula C10H12N2O3 B2511725 Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1980063-02-2

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B2511725
CAS RN: 1980063-02-2
M. Wt: 208.217
InChI Key: NWKUARPAEZPYPI-UHFFFAOYSA-N
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Description

“Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate” is an organic compound . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .


Synthesis Analysis

The synthesis of oxazoline derivatives, which include “Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate”, has been a topic of interest in synthetic organic chemistry . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Various synthetic protocols of oxazolines based on the substrates involved have been developed .


Molecular Structure Analysis

Oxazoline is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of oxazoline was properly assigned .


Chemical Reactions Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Bicyclic Carboxylic Acids : Bicyclo[3.1.0]hexan-2-one derivatives were synthesized and converted into a variety of amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid (Brook & Brophy, 1985).
  • Synthesis of 2-Aminobicyclo Derivatives : Methyl 3,3-dimethylcyclopropene-1-carboxylate was used for the synthesis of 2-aminobicyclo [2.1.0] pentane derivatives (Franck-Neumann, Miesch & Kempf, 1989).
  • Building Bicyclic Carboxylic Acids : An approach for synthesizing 1,3-disubstituted bicyclo[2.1.0]pentane (housane) derivatives was developed, highlighting the versatility of these compounds in synthesizing various bicyclic structures (Semeno et al., 2019).

Biological and Pharmaceutical Research

  • Anticancer Drug Synthesis : Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and showed cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
  • Homolytic Aromatic Alkylation : A synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid was reported, highlighting its application in biological studies (Thirumoorthi & Adsool, 2016).

Advanced Chemical Synthesis

  • Enantioselective C–H Functionalization : Bicyclo[1.1.1]pentanes (BCPs) underwent enantioselective C–H functionalization, providing access to chiral substituted BCPs (Garlets et al., 2020).
  • Aminoalkylation of [1.1.1]Propellane : A method was developed for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, illustrating its utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Material Science and Physical Chemistry

  • Synthesis of Bicyclic N,O- and N,S-enaminals : The synthesis of bicyclic N,O- and N,S-enaminals was explored, contributing to the understanding of complex bicyclic systems (Gvozdev, Shavrin & Nefedov, 2014).
  • α-Metalated Isocyanides in Organic Synthesis : α-Alkali-metalated isocyanides were used to form various heterocycles, demonstrating the versatility of these compounds in organic synthesis (Schöllkopf, 1979).

Safety and Hazards

“Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate” has a Chemwatch Hazard Alert Code: 2 . It is associated with respiratory tract irritation, acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-7(13)10-3-9(4-10,5-10)6-2-15-8(11)12-6/h2H,3-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKUARPAEZPYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=COC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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